

# Bis(methylthio)methane as a Formyl Anion Equivalent: A Technical Guide

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## Compound of Interest

Compound Name: *Bis(methylthio)methane*

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This guide provides an in-depth examination of **bis(methylthio)methane**, a pivotal reagent in organic synthesis, primarily valued for its role as a formyl anion equivalent. By leveraging the concept of "umpolung" or polarity inversion, this compound allows for the transformation of the normally electrophilic carbonyl carbon of formaldehyde into a potent nucleophile. This strategy, famously pioneered by Corey and Seebach, has become an indispensable tool for carbon-carbon bond formation and the synthesis of complex aldehydes and ketones.

## Introduction to Umpolung and the Formyl Anion

In typical carbonyl chemistry, the carbon atom of a carbonyl group is electrophilic due to the high electronegativity of the adjacent oxygen atom.<sup>[1]</sup> The concept of umpolung, a term introduced by D. Seebach and E.J. Corey, describes the inversion of this polarity.<sup>[1]</sup> By converting an aldehyde like formaldehyde into a dithioacetal, such as **bis(methylthio)methane**, the proton on the central carbon becomes sufficiently acidic to be removed by a strong base.<sup>[2]</sup> This generates a nucleophilic carbanion, which effectively serves as a "masked" formyl anion synthon ( $\text{CHO}^-$ ). This reactive intermediate can then engage with a variety of electrophiles, enabling the construction of more complex molecular architectures.<sup>[2]</sup><sup>[3]</sup>

The overall process, often referred to as the Corey-Seebach reaction, involves three key stages:

- Formation of the Dithioacetal: Protection of the aldehyde.
- Deprotonation and Alkylation: Generation of the nucleophile and reaction with an electrophile.
- Hydrolysis: Deprotection to reveal the new aldehyde or ketone.[2]

## Properties of Bis(methylthio)methane

**Bis(methylthio)methane**, also known as formaldehyde dimethyl mercaptal or 2,4-dithiapentane, is a clear, colorless to pale yellow liquid with a characteristic strong, sulfurous, or mustard-like odor.[4][5][6] It is a stable and readily available dithioacetal.[7][8]

Table 1: Physical and Chemical Properties of **Bis(methylthio)methane**

Property	Value	References
CAS Number	1618-26-4	[4]
Molecular Formula	C <sub>3</sub> H <sub>8</sub> S <sub>2</sub>	[9]
Molecular Weight	108.23 g/mol	[9]
Boiling Point	147-148 °C	[5][10]
Density	1.059 g/mL at 25 °C	[5]
Refractive Index (n <sub>20</sub> /D)	1.53	[5]
Flash Point	42-44 °C (107.6-111 °F)	[10]
Appearance	Clear, colorless to pale yellow oily liquid	[4][5][6]
Odor	Sulfurous, mustard-like, garlic-like	[5][6]

Table 2: Spectroscopic Data of **Bis(methylthio)methane**

Spectrum	Wavenumber (cm <sup>-1</sup> )/Chemical Shift (ppm)	Reference
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 3.62 (s, 2H, -S-CH <sub>2</sub> -S-), 2.15 (s, 6H, 2 x -S-CH <sub>3</sub> )	[9]
<sup>13</sup> C NMR (25.16 MHz, CDCl <sub>3</sub> )	δ 40.12 (-S-CH <sub>2</sub> -S-), 14.31 (-S-CH <sub>3</sub> )	[9]
IR Spectrum	Key peaks available in spectral databases.	[11]
UV Absorption	λ <sub>max</sub> 238 nm	[5][6]

## Synthesis and Experimental Protocols

**Bis(methylthio)methane** can be synthesized via the acid-catalyzed condensation of formaldehyde with methanethiol. An alternative laboratory preparation involves the reaction of dimethyl sulfoxide (DMSO) with an activating agent like acetic anhydride.[12]

Experimental Protocol: Synthesis from DMSO and Acetic Anhydride (Modified from Zaiskii et al.)[12]

- **Reaction Setup:** In a sealed Pyrex glass tube, combine dimethyl sulfoxide (1.25 g, 16 mmol) and acetic anhydride (2.2 g, 21.6 mmol).
- **Heating:** Heat the sealed tube at 130°C for 1 hour. This forms the intermediate methylthiomethyl acetate.
- **Hydrolysis:** After cooling, carefully transfer the reaction mixture to a round-bottom flask. Add 51% sulfuric acid and heat to hydrolyze the intermediate.
- **Workup:** Cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., diethyl ether).
- **Purification:** Wash the organic layer with aqueous alkali (e.g., 5% NaOH) to remove acidic impurities and unreacted methanethiol.[5][6] Dry the organic layer over anhydrous potassium

carbonate, filter, and distill under a stream of nitrogen to yield pure

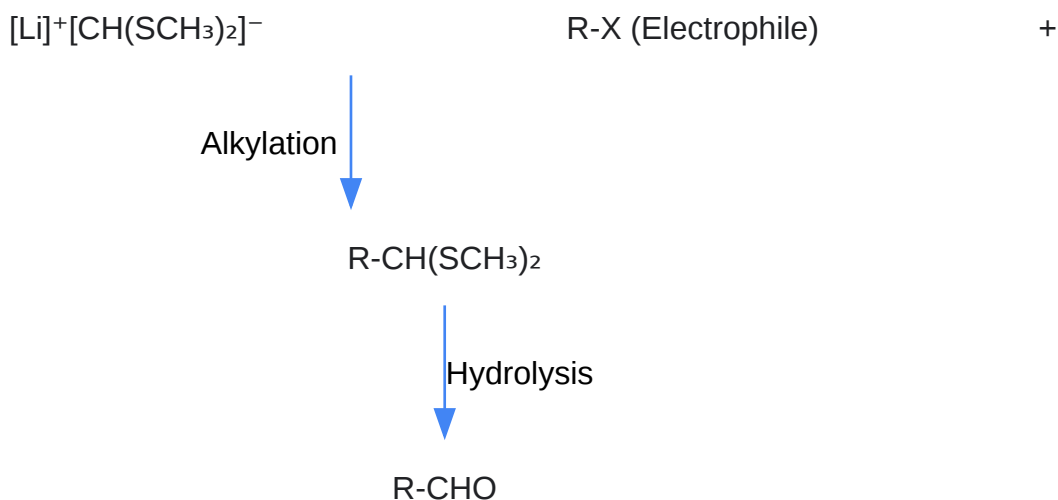
**bis(methylthio)methane**.<sup>[5][6]</sup> Note: This reaction generates foul-smelling byproducts and should be performed in a well-ventilated fume hood.<sup>[5][6]</sup>

The core of this methodology is the deprotonation of **bis(methylthio)methane** to form its lithiated salt, which serves as the formyl anion equivalent.

**Figure 1:** Deprotonation of **bis(methylthio)methane**.

Experimental Protocol: Lithiation and Alkylation

- **Reaction Setup:** To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- **Addition of Reagents:** Add **bis(methylthio)methane** (1.0 eq) to the cold THF.
- **Deprotonation:** Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution for 30-60 minutes at -78 °C.
- **Electrophilic Quench:** Add a solution of the desired electrophile (e.g., an alkyl halide, epoxide, or ketone) (1.0 eq) in anhydrous THF dropwise to the lithiated species.
- **Reaction:** Allow the reaction mixture to stir at -78 °C for 1-3 hours, then slowly warm to room temperature and stir overnight.
- **Workup:** Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting dithioacetal product by column chromatography or distillation.



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**Figure 2:** General reaction pathway for formyl anion equivalent.

Table 3: Representative Reactions with Electrophiles

Electrophile	Product Type	Typical Yields
Alkyl Halides (R-Br, R-I)	Dithioacetal of a higher aldehyde	70-95%
Epoxides	Dithioacetal of a $\gamma$ -hydroxy aldehyde	70-90%
Aldehydes & Ketones	Dithioacetal of an $\alpha$ -hydroxy aldehyde	70-90%
Carbon Dioxide ( $\text{CO}_2$ )	Dithioacetal of an $\alpha$ -keto carboxylic acid	70-75%
Imines	Dithioacetal of an $\alpha$ -amino aldehyde	~70%

(Yields are approximate and can vary significantly based on substrate and reaction conditions).

[13]

The final step is the hydrolysis of the dithioacetal to unveil the target aldehyde. While historical methods often used toxic mercury(II) salts, modern protocols favor oxidative cleavage under milder conditions.<sup>[14]</sup> Reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) are effective for this transformation.<sup>[14][15]</sup>

**Figure 3:** Deprotection of the dithioacetal to an aldehyde.

Experimental Protocol: Deprotection using IBX<sup>[15]</sup>

- **Reaction Setup:** In a round-bottom flask, dissolve the dithioacetal (1.0 eq) in a suitable solvent mixture such as DMSO or water with a co-solvent like  $\beta$ -cyclodextrin to improve solubility.
- **Addition of Oxidant:** Add o-iodoxybenzoic acid (IBX) (2.0-3.0 eq) to the solution at room temperature.
- **Reaction:** Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Workup:** Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude aldehyde product by column chromatography.

## Safety and Handling

**Bis(methylthio)methane** is a flammable liquid and vapor and should be kept away from heat, sparks, and open flames.<sup>[4][10][16]</sup> It is an irritant, causing skin and serious eye irritation.<sup>[4][10][16]</sup> Inhalation may cause respiratory tract irritation, dizziness, and headache.<sup>[4]</sup>

- **Handling:** Use only in a well-ventilated chemical fume hood.<sup>[4]</sup> Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[16]</sup> Ground and bond containers when transferring material to prevent static discharge.<sup>[4][10]</sup>

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][10]
- Odor Control: The compound and its precursors/byproducts (like methanethiol) have a powerful, unpleasant stench.[4][5][6] All glassware should be decontaminated and gaseous effluents should be passed through a bleach or potassium permanganate scrub to oxidize the odorous sulfur compounds.[5][6]

## Conclusion

**Bis(methylthio)methane** is a highly effective and versatile reagent that provides a reliable solution to the synthetic challenge of formyl anion chemistry. Through the principle of umpolung, it allows for the nucleophilic introduction of a one-carbon aldehyde unit, a transformation that is otherwise synthetically difficult. The stability of the dithioacetal group to a wide range of conditions, coupled with the development of mild deprotection methods, ensures its continued and widespread application in modern organic synthesis, from academic research to the development of novel pharmaceuticals.

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